molecular formula C16H15N3O2 B11731770 7-(3,4-Dimethoxyphenyl)quinoxalin-2-amine

7-(3,4-Dimethoxyphenyl)quinoxalin-2-amine

Cat. No.: B11731770
M. Wt: 281.31 g/mol
InChI Key: BNXCWDWGTYVBIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3,4-Dimethoxyphenyl)quinoxalin-2-amine is a synthetic quinoxaline derivative, a heterocyclic scaffold of significant interest in medicinal chemistry due to its wide spectrum of pharmacological activities. The quinoxaline core, consisting of a benzene ring fused with a pyrazine ring, serves as a key structural motif in various bioactive molecules and is present in certain natural antibiotic compounds such as echinomycin . Research Applications and Value: This compound is primarily of value in early-stage research and development. Quinoxaline derivatives are extensively investigated for their antimicrobial properties, showing promising activity against a range of bacterial species and fungal strains . Specific research interest lies in their potential as antimycobacterial agents against Mycobacterium tuberculosis , the pathogen responsible for tuberculosis . Furthermore, the quinoxaline scaffold is a recognized pharmacophore in anticancer research, with various derivatives demonstrating potent antiproliferative effects against numerous human cancer cell lines by mechanisms that may include cell cycle arrest and inhibition of specific enzymes . The 3,4-dimethoxyphenyl substituent in this particular analog is a common feature in biologically active molecules and may influence the compound's binding affinity and pharmacokinetic properties. Mechanism of Action Insight: While the precise mechanism of action for this compound requires experimental elucidation, research on related quinoxalines provides strong clues. Many bioactive quinoxalines are known to interact with cellular DNA. Some derivatives, particularly quinoxaline 1,4-di-N-oxides, can be metabolically reduced in hypoxic environments (such as those found in solid tumors or within bacterial cells) to generate reactive radical species that cause DNA strand breaks and oxidative damage, leading to cell death . Other proposed mechanisms for quinoxaline derivatives include enzyme inhibition; for instance, some pyrroloquinoxaline analogs have been shown to potentially target the InhA enzyme in M. tuberculosis . Notice: The specific biological activity, potency, and detailed pharmacological profile of this compound are areas of active investigation. Researchers are encouraged to validate all properties for their specific experimental conditions. This product is offered For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

7-(3,4-dimethoxyphenyl)quinoxalin-2-amine

InChI

InChI=1S/C16H15N3O2/c1-20-14-6-4-11(8-15(14)21-2)10-3-5-12-13(7-10)19-16(17)9-18-12/h3-9H,1-2H3,(H2,17,19)

InChI Key

BNXCWDWGTYVBIT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=NC(=CN=C3C=C2)N)OC

Origin of Product

United States

Synthetic Methodologies for 7 3,4 Dimethoxyphenyl Quinoxalin 2 Amine and Analogues

Foundational Synthetic Routes to Quinoxaline (B1680401) Derivatives

The quinoxaline ring system is a privileged heterocyclic motif, and numerous methods have been developed for its synthesis. These can be broadly categorized into traditional condensation reactions and more contemporary catalytic approaches.

Condensation Reactions of 1,2-Diamines with α-Dicarbonyl Compounds or Arylglyoxals

The most classical and widely employed method for quinoxaline synthesis is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. nih.govmtieat.orgnih.gov This approach, first reported by Körner and Hinsberg, forms the bedrock of quinoxaline chemistry. nih.gov The reaction is typically carried out in solvents like ethanol or acetic acid and can be performed with or without a catalyst. nih.gov

The general mechanism involves the initial formation of a dihydropyrazine intermediate through the condensation of the two amino groups of the 1,2-diamine with the two carbonyl groups of the α-dicarbonyl compound, followed by an oxidation step to yield the aromatic quinoxaline ring. A variety of α-dicarbonyl compounds can be utilized, including glyoxal, biacetyl, and benzil derivatives, allowing for the introduction of different substituents at the 2- and 3-positions of the quinoxaline core. mdpi.com Similarly, arylglyoxals can be used to introduce an aryl substituent at one of these positions.

While this method is robust and versatile, it can sometimes require harsh reaction conditions, such as high temperatures and the use of strong acids, and may lead to the formation of side products. mdpi.com

Modern Catalytic Approaches for Quinoxaline Core Formation

In recent years, a significant focus has been placed on developing more efficient, environmentally friendly, and milder catalytic methods for quinoxaline synthesis. These modern approaches often offer advantages such as shorter reaction times, higher yields, and the use of recyclable catalysts.

Various catalytic systems have been explored for the condensation of 1,2-diamines and 1,2-dicarbonyl compounds. These include:

Solid acid catalysts: Bentonite clay K-10 and TiO2-Pr-SO3H have been used as heterogeneous catalysts, allowing for easy separation and recycling. mdpi.com

Metal catalysts: A range of metal catalysts, including those based on copper, iron, and palladium, have been shown to effectively promote quinoxaline formation. mdpi.comrsc.org For instance, palladium-catalyzed reductive annulation of catechols and nitroarylamines provides a direct route to quinoxaline derivatives. rsc.org

Iodine-catalyzed reactions: Molecular iodine has been utilized as a catalyst for the oxidative cyclization of 1,2-diamino compounds with hydroxyl ketones, which generate the 1,2-dicarbonyl species in situ. mdpi.com

Solvent-based catalysts: Fluorinated alcohols like hexafluoroisopropanol (HFIP) have been shown to promote the reaction efficiently, often in the absence of other catalysts. mdpi.com

These modern catalytic methods often proceed under milder conditions, such as room temperature, and can be more tolerant of a wider range of functional groups. nih.govmdpi.com

Strategies for Introducing the 3,4-Dimethoxyphenyl Moiety at Position 7

To synthesize the target compound, 7-(3,4-dimethoxyphenyl)quinoxalin-2-amine, the 3,4-dimethoxyphenyl group must be introduced at the 7-position of the quinoxaline ring. This can be achieved through two primary strategies: by starting with a pre-functionalized 1,2-diaminobenzene derivative or by functionalizing the quinoxaline core after its formation.

A common and powerful method for forming carbon-carbon bonds between aromatic rings is the Suzuki-Miyaura cross-coupling reaction . youtube.comyoutube.comlibretexts.org This palladium-catalyzed reaction involves the coupling of an organoboron compound (such as a boronic acid or boronic ester) with an organic halide or triflate. youtube.comlibretexts.orgorganic-chemistry.org

In the context of synthesizing 7-(3,4-dimethoxyphenyl)quinoxaline, one could envision a Suzuki coupling between a 7-haloquinoxaline derivative (e.g., 7-bromo- or 7-iodoquinoxaline) and 3,4-dimethoxyphenylboronic acid. The catalytic cycle for this reaction typically involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the 7-haloquinoxaline. youtube.comlibretexts.org

Transmetalation: The 3,4-dimethoxyphenyl group is transferred from the boronic acid to the palladium complex. youtube.comlibretexts.org

Reductive Elimination: The two organic fragments are coupled, forming the C-C bond and regenerating the palladium(0) catalyst. youtube.comlibretexts.org

This approach offers a high degree of functional group tolerance and is widely used in the synthesis of biaryl compounds. youtube.com The necessary 7-haloquinoxaline starting material can be prepared from the corresponding 4-halo-1,2-diaminobenzene.

Synthetic Routes to Functionalize the Quinoxaline-2-amine Position

Once the 7-(3,4-dimethoxyphenyl)quinoxaline-2-amine core is synthesized, the 2-amino group can be further functionalized to produce a variety of derivatives.

Synthesis of Substituted Amine Derivatives (e.g., Acetamides, Sulfonamides)

The primary amine at the 2-position of the quinoxaline ring can readily undergo acylation and sulfonylation reactions to form the corresponding acetamides and sulfonamides.

Acetamide synthesis can be achieved by reacting the this compound with acetyl chloride or acetic anhydride, typically in the presence of a base such as triethylamine or pyridine to neutralize the HCl or acetic acid byproduct.

Sulfonamide synthesis involves the reaction of the amine with a sulfonyl chloride (R-SO2Cl). mdpi.comresearchgate.net This reaction is also typically carried out in the presence of a base. A general route to quinoxaline sulfonamides involves the chlorosulfonation of a quinoxaline derivative to produce a quinoxaline sulfonyl chloride, which is then reacted with various amines. mdpi.comresearchgate.net Alternatively, a pre-formed quinoxalin-2-amine can be reacted with a substituted sulfonyl chloride. mdpi.com The choice of sulfonyl chloride allows for the introduction of a wide variety of substituents on the sulfonamide moiety.

Chemo- and Regioselectivity in Synthesis

The synthesis of specifically substituted quinoxalines like this compound requires careful control over chemo- and regioselectivity.

Regioselectivity becomes a critical consideration when using a monosubstituted 1,2-diaminobenzene, such as 4-(3,4-dimethoxyphenyl)-1,2-diaminobenzene, in a condensation reaction with an unsymmetrical α-dicarbonyl compound. The two amino groups in the substituted diamine have different nucleophilicities due to the electronic effects of the substituent. semanticscholar.orgbeilstein-journals.org This difference in reactivity can lead to the preferential formation of one regioisomer over the other. semanticscholar.orgbeilstein-journals.org

For example, in the synthesis of quinoxalin-2-ones from substituted o-phenylenediamines and α-ketoesters, the regioselectivity can be controlled by the reaction conditions. semanticscholar.org Acidic conditions tend to favor the formation of the 7-substituted isomer, while basic conditions can reverse this selectivity to favor the 6-substituted isomer. semanticscholar.org The electronic nature of the substituent on the diamine also plays a significant role, with electron-donating groups generally leading to higher regioselectivity than electron-withdrawing groups. semanticscholar.org

Chemoselectivity is important when functionalizing a molecule with multiple reactive sites. For instance, in the synthesis of acetamide or sulfonamide derivatives of this compound, the reaction conditions must be chosen to ensure that the acylation or sulfonylation occurs selectively at the 2-amino group without affecting other functional groups that may be present on the 3,4-dimethoxyphenyl ring. The use of soft electrophiles can allow for chemoselective reactions at specific positions. nih.gov Direct C-H functionalization techniques also offer a powerful tool for the selective modification of the quinoxaline core. nih.govmdpi.comthieme-connect.de

Structure Activity Relationship Sar and Structural Optimization

Impact of Substituents on the Quinoxaline (B1680401) Nucleus on Biological Activity

The quinoxaline scaffold serves as a crucial pharmacophore, and its biological activity can be finely tuned by introducing various substituents at its first, second, third, sixth, and seventh positions. mdpi.com The nature and position of these substituents significantly alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

Research has shown that electron-withdrawing groups and electron-releasing groups have distinct effects depending on their location on the quinoxaline nucleus. For instance, the introduction of an electron-withdrawing nitro group (NO₂) at the C7 position has been observed to decrease anticancer activity. mdpi.com Conversely, sterically bulky and electronegative substituents at the C7 position can lead to an increase in antimycobacterial activity. frontiersin.org Halogen atoms, particularly chlorine, at positions C6 and C7 are often favorable for activity. In a series of 1,4-dihydro-(1H, 4H)-quinoxaline-2,3-diones, 6,7-dichloro substitution was a key feature for potent antagonism at the NMDA receptor glycine site. nih.gov

The substitution pattern's influence extends to various therapeutic areas. For example, in the development of p38α MAPK inhibitors, certain substituted quinoxalines showed potent anti-inflammatory activity. nih.gov The strategic placement of halogenated substituents at the C6 or C7 position has also been used to probe hydrophobic pockets in Pim kinases, leading to potent dual Pim-1/2 inhibitors. mdpi.com These findings underscore that the quinoxaline nucleus is a versatile scaffold whose biological profile can be modulated by strategic substitution.

Table 1: Effect of Substituents on the Quinoxaline Nucleus

Position Substituent Type Effect on Biological Activity Reference
C7 Electron-withdrawing (e.g., NO₂) Decreased anticancer activity mdpi.com
C7 Bulky, electronegative Increased antimycobacterial activity frontiersin.org
C6, C7 Halogen (e.g., Cl) Favorable for NMDA receptor antagonism nih.gov
C6, C7 Halogenated Potent dual Pim-1/2 inhibition mdpi.com

Contribution of the 3,4-Dimethoxyphenyl Moiety to Compound Efficacy and Selectivity

The 3,4-dimethoxyphenyl group attached at the C7 position of the quinoxaline core is a critical determinant of the compound's biological efficacy. In studies of mdpi.comresearchgate.netacs.orgtriazolo[4,3-a]quinoxaline derivatives, the presence of a 3,4-dimethoxyphenyl moiety at position 1 (analogous to the C7-aryl substitution) was shown to be of significant importance for achieving potent cytotoxic activities on melanoma cell lines. mdpi.com One of the most active compounds in that series, which featured this specific moiety, demonstrated an effective concentration (EC50) in the nanomolar range, highlighting the powerful contribution of this group. mdpi.com

The two methoxy (B1213986) (-OCH₃) groups on the phenyl ring exert significant electronic and steric influences. Electronically, methoxy groups are strong electron-donating groups due to the resonance effect of the oxygen lone pairs, which increases the electron density of the phenyl ring. This enhanced electron density can influence the molecule's ability to participate in π-π stacking interactions or form hydrogen bonds with the target protein. SAR studies on other quinoxaline series have consistently shown that electron-releasing groups are essential for certain activities. mdpi.com

From a steric perspective, the methoxy groups add bulk to the phenyl ring, which can dictate the molecule's preferred conformation and its fit within a receptor's binding site. The specific 3,4-disubstitution pattern orients the methoxy groups in a way that may be optimal for occupying a particular sub-pocket of the target, thereby enhancing both affinity and selectivity. The interplay between these electronic and steric factors is crucial for the high efficacy observed in compounds bearing the 3,4-dimethoxyphenyl moiety. mdpi.com

Elucidation of SAR for the 2-Amine Functionalization

The 2-amine group (-NH₂) on the quinoxaline ring is a key functionalization that significantly influences the compound's biological profile. This group can act as a hydrogen bond donor, which is often crucial for anchoring the ligand to its biological target. SAR studies have shown that the presence of an amine or a substituted amine at the C2 position is essential for various activities. mdpi.com For instance, in a series of quinoxaline derivatives, the presence of an NH or NCH₃ group at the second position was found to be essential for activity. mdpi.com

Further modifications of the 2-amine group have been explored to optimize activity. The introduction of an NH-CO linker at this position was shown to increase anticancer activity, whereas aliphatic linkers led to a decrease. mdpi.com This suggests that the rigidity and hydrogen-bonding capabilities of the amide linkage are preferred over flexible aliphatic chains. In the context of 5-HT3A receptor ligands, replacing a chloro group with an amino group at the C2 position of a 3-(4-methylpiperazin-1-yl)quinoxaline scaffold resulted in a compound with 11-fold selectivity for the 5-HT3A receptor, demonstrating that even a small modification at this position can dramatically alter the selectivity profile. nih.gov

Table 2: Structure-Activity Relationship at the 2-Amine Position

Modification at C2 Resulting Effect Reference
Primary amine (-NH₂) Can act as H-bond donor, crucial for activity mdpi.comnih.gov
NH-CO linker Increased anticancer activity mdpi.com
Aliphatic linkers Decreased anticancer activity mdpi.com
NH or NCH₃ group Essential for activity in some series mdpi.com

Design Principles for Modulating and Enhancing Specific Biological Activities

Based on extensive SAR studies of quinoxaline derivatives, several key design principles have emerged for modulating and enhancing their biological activities. A primary strategy involves the molecular hybridization of the quinoxaline nucleus with other biologically active moieties to potentiate the desired therapeutic effect. mdpi.com

Another critical principle is the strategic substitution on the quinoxaline core. The type (electron-donating or electron-withdrawing), size, and position of substituents can be systematically varied to fine-tune the compound's interaction with its target. frontiersin.orgmdpi.com For example, introducing specific groups can help occupy vacant pockets within a receptor's active site, a strategy successfully employed in designing novel histone deacetylase (HDAC) inhibitors. nih.gov

Computational Approaches in SAR Derivations

Computational chemistry plays a pivotal role in elucidating the SAR of quinoxaline derivatives and guiding the design of new compounds. Molecular docking is a widely used technique to predict the binding mode and affinity of these molecules within the active site of a target protein, such as a kinase or receptor. nih.govnih.gov These studies help rationalize observed biological activities and provide a structural basis for SAR findings. For example, docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for potent activity. researchgate.net

Beyond simple docking, more advanced computational methods are employed. Three-dimensional quantitative structure-activity relationship (3D-QSAR) models can be developed to correlate the 3D properties of molecules with their biological activities. These models have been used to identify which steric and electronic fields around the quinoxaline scaffold are favorable or unfavorable for activity, thereby guiding further structural modifications. frontiersin.org Molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex, assessing its stability over time and providing deeper insights into the binding interactions. nih.gov These computational approaches are integral to modern drug discovery, enabling a more rational and efficient exploration of the chemical space around the quinoxaline scaffold.

Mechanistic Studies of Biological Activity

Investigation of Molecular Targets and Pathways

The diverse biological effects of quinoxaline (B1680401) derivatives are rooted in their ability to interact with specific molecular targets, including enzymes, receptors, and nucleic acids.

Quinoxaline-based compounds are notable for their capacity to act as inhibitors of various protein kinases, which are crucial enzymes in cellular signaling pathways that regulate cell growth, differentiation, and survival. researchgate.net Many quinoxaline derivatives function as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase and preventing the phosphorylation of substrate proteins. ekb.egekb.eg

This inhibitory action has been observed across several kinase families:

Receptor Tyrosine Kinases (RTKs): Analogues have shown potent inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2, which plays a pivotal role in angiogenesis. nih.govsemanticscholar.orgresearchgate.net Other targeted RTKs include Platelet-Derived Growth Factor Receptor (PDGFR), c-Met, and Epidermal Growth Factor Receptor (EGFR). ekb.egnih.govnih.gov

Non-receptor Tyrosine Kinases: The proto-oncogene tyrosine-protein kinase (Src) is another target for this class of compounds. ekb.eg

Serine/Threonine Kinases: Inhibition extends to kinases like the Apoptosis signal-regulated kinase 1 (ASK1) and Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. ekb.egnih.gov

Table 1: Inhibition of Various Protein Kinases by Quinoxaline Analogues

Compound Class Target Kinase Activity/Potency Reference
3-Methylquinoxaline Derivatives VEGFR-2 IC50 = 3.2 nM (Compound 27a) nih.govsemanticscholar.org
4-Aryloxy-quinazoline Ureas* VEGFR, PDGFR, c-Kit Nanomolar IC50 values nih.gov
Imidazo[1,2-a]quinoxalines EGFR Potent Inhibition (Compounds 5a, 5l) nih.gov
Dibromo-substituted Quinoxaline ASK1 IC50 = 30.17 nM (Compound 26e) nih.gov
General Quinoxaline Derivatives CDKs (CDK1,2,4,6) ATP-competitive inhibition ekb.egekb.eg

Note: Quinazolines are structural isomers of quinoxalines and are often studied for similar targets.

Furthermore, the enzyme phosphatidylinositol 4-kinase (PI4K) in the malaria parasite Plasmodium falciparum (PfPI4K) has been identified as a critical and druggable target for novel antimalarial therapies. patsnap.comresearchgate.net Inhibitors of PfPI4K can disrupt essential cellular processes in the parasite, including membrane trafficking and signaling. patsnap.com While the first clinical candidate targeting PfPI4K was a 2-aminopyridine, the search for next-generation inhibitors has explored various heterocyclic scaffolds. researchgate.nettropiq.nl The proven ability of quinoxaline-based structures to act as kinase inhibitors suggests their potential relevance in targeting parasitic kinases like PfPI4K.

In addition to enzyme inhibition, quinoxaline analogues can modulate the activity of cell surface receptors.

AMPA/GlyN Receptors: Certain derivatives of quinoxaline act as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key glutamate receptor in the central nervous system involved in excitatory neurotransmission. researchgate.net A novel class of 7-heterocycle-substituted quinoxalinecarboxylic acids was found to possess potent AMPA receptor antagonistic activity, demonstrating neuroprotective effects in vivo. nih.gov

Histamine-4 Receptors (H4R): The H4 receptor is a G protein-coupled receptor primarily expressed on immune cells and is involved in inflammatory processes. nih.govnih.gov While many known H4R ligands are based on indolecarboxamide scaffolds, the structural diversity of ligands targeting histamine receptors suggests that heterocyclic structures like quinoxalines could be explored for H4R modulation. nih.govresearchgate.net

ORL-1 Receptors: The Opioid Receptor-Like 1 (ORL-1) receptor, also known as the nociceptin receptor, is involved in various brain activities, including emotional behaviors and pain perception. nih.govwikipedia.org Structurally related quinoline derivatives have been developed as potent and selective antagonists for the ORL-1 receptor. For instance, JTC-801, a quinoline-based compound, was shown to be a novel ORL-1 receptor antagonist with potent anti-nociceptive effects. nih.gov

The planar aromatic structure of the quinoxaline ring system makes it an ideal candidate for intercalation into DNA. nih.gov Certain triazoloquinoxaline derivatives have been specifically designed as DNA intercalators. These compounds insert themselves between the base pairs of the DNA double helix, leading to structural distortions that can interfere with replication and transcription. This mechanism also underlies their ability to inhibit Topoisomerase II, an enzyme crucial for managing DNA topology during cellular processes. nih.gov The compound 7e, a triazoloquinoxaline analogue, demonstrated a high affinity for DNA binding and potent Topoisomerase II inhibition. nih.gov

Table 2: DNA Intercalation and Topoisomerase II Inhibition by Triazoloquinoxaline Analogues

Compound DNA Binding Affinity (IC50) Topoisomerase II Inhibition (IC50) Reference
7e 29.06 µM 0.890 µM nih.gov
7b 32.49 µM Not Specified nih.gov
7g 36.50 µM Not Specified nih.gov
6e 38.00 µM Not Specified nih.gov

Data represents the concentration required for 50% inhibition.

Cellular Processes Affected by 7-(3,4-Dimethoxyphenyl)quinoxalin-2-amine Analogues

By engaging with the molecular targets described above, quinoxaline derivatives can profoundly impact complex cellular processes, particularly those central to cancer progression.

A primary mechanism by which quinoxaline analogues exert their anticancer effects is through the induction of apoptosis (programmed cell death) and modulation of the cell cycle. semanticscholar.orgnih.gov

Cell Cycle Arrest: Many quinoxaline derivatives have been shown to cause an arrest of the cell cycle, frequently at the G2/M phase. nih.govnih.govnih.gov This prevents cancer cells from proceeding through mitosis and proliferation. For example, indeno[1,2-b]quinoxaline and 5,6,7-trimethoxy quinoline derivatives were both reported to induce G2/M phase arrest. nih.govnih.gov

Apoptosis Induction: The induction of apoptosis is a hallmark of many effective anticancer agents. Quinoxaline analogues trigger this process primarily through the intrinsic mitochondrial pathway. nih.gov This involves modulating the expression of the Bcl-2 family of proteins, which are key regulators of apoptosis. nih.govsemanticscholar.org Studies consistently show that treatment with these compounds leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein BAX. nih.govresearchgate.netresearchgate.net This shift in the Bax/Bcl-2 ratio disrupts mitochondrial membrane integrity, leading to the activation of a cascade of cysteine proteases known as caspases. ijper.org Specifically, the activation of initiator caspase-9 and executioner caspases, such as caspase-3 and caspase-7, is a common finding. nih.govnih.govnih.gov Activated caspase-3 then cleaves essential cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis. semanticscholar.org

Table 3: Effect of Quinoxaline Analogues on Apoptotic Pathways in Cancer Cells

Compound Class Cell Line Effect on Bcl-2 Effect on BAX Effect on Caspase-3/7 Reference
Indeno[1,2-b]quinoxaline HepG-2 Downregulation Upregulation Upregulation nih.gov
Indole-Pyrazole Hybrids* MCF-7 ▼ ~3.69 fold (8a) ▲ ~13.8 fold (8a) ▲ ~4.22 fold (8a) researchgate.net
3-Methylquinoxaline (27a) HepG-2 Downregulation Upregulation Upregulation nih.govsemanticscholar.org
Bisfuranylquinoxalineurea (7c) Various Not Specified Not Specified Activation nih.govnih.gov

Note: While not direct quinoxaline analogues, these compounds illustrate a similar mechanism of action.

The molecular activities of quinoxaline derivatives culminate in the inhibition of key processes required for tumor growth and spread.

Inhibition of Cell Proliferation: A broad range of quinoxaline analogues have demonstrated potent antiproliferative activity against various human cancer cell lines, including those from breast (MCF-7), colon (HCT-116), liver (HepG-2), and prostate (PC3) cancers. nih.govnih.gov This cytotoxic activity is a direct result of the cell cycle arrest and apoptosis induction described previously.

Inhibition of Angiogenesis: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and survival. Many quinoxaline derivatives act as anti-angiogenic agents, largely through their inhibition of VEGFR-2. nih.govresearchgate.net By blocking VEGFR-2 signaling, these compounds can inhibit the proliferation and migration of endothelial cells. nih.gov This has been demonstrated in vitro through assays showing the inhibition of capillary tube formation by Human Umbilical Vein Endothelial Cells (HUVEC). nih.govnih.gov

Inhibition of Metastasis: The spread of cancer cells to distant organs, or metastasis, is the primary cause of cancer-related mortality. The inhibition of pathways involved in cell migration and invasion is therefore a critical therapeutic goal. Certain heteroaromatic chalcone hybrids containing a quinoxaline-like core have been shown to significantly reduce cancer cell migration, invasion, and metastasis in both in vitro and in vivo models, such as the zebrafish xenograft model. nih.gov This anti-metastatic effect is linked to the disruption of the microtubule network and the inhibition of angiogenesis. nih.gov

Table 4: Antiproliferative Activity of Selected Quinoxaline Analogues

Compound Class/Number Cell Line IC50 (µM) Reference
Chalcone Hybrid (7m) MCF-7 (Breast) 0.07 nih.gov
Indeno[1,2-b]quinoxaline (3) HepG-2 (Liver) Exceptional Activity nih.gov
3-Methylquinoxaline (27a) HepG-2 (Liver) 4.5 semanticscholar.org
3-Methylquinoxaline (27a) MCF-7 (Breast) 7.7 semanticscholar.org
Bisfuranylquinoxalineurea (7c) Various Low micromolar potency nih.govnih.gov

Broad-Spectrum Biological Potential

The quinoxaline scaffold is a significant heterocyclic structure in medicinal chemistry, known for its wide array of biological activities. mdpi.com Derivatives of quinoxaline have demonstrated considerable potential as antimicrobial, antiviral, antimalarial, and anticancer agents. mdpi.comnih.govresearchgate.net The functionalization of the quinoxaline ring system allows for the modulation of its biological profile, and compounds such as this compound are subjects of interest for their therapeutic potential.

Antimicrobial Activity

Quinoxaline derivatives are recognized for their activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria. researchgate.net The core structure is found in several antibiotics like echinomycin and levomycin. nih.gov Research into structurally novel C-2 amine-substituted quinoxaline analogues has shown that these compounds can be potent antibacterial agents. Studies on various quinoxaline-based compounds have demonstrated good to moderate antibacterial activity, with some derivatives showing efficacy against multidrug-resistant (MDR) clinical isolates. nih.gov

For instance, a series of quinoxaline-based compounds derived from o-phenylenediamine (B120857) displayed notable inhibitory effects against several bacterial strains. The minimum inhibitory concentration (MIC) values for some of these compounds are detailed below, illustrating the potential of this class of molecules.

Table 1: Antibacterial Activity of Selected Quinoxaline Derivatives

Compound Organism MIC (μg/mL)
5m S. aureus 4-16
B. subtilis 8-32
MRSA 8-32
E. coli 4-32
5p S. aureus 4-16
B. subtilis 8-32
MRSA 8-32
E. coli 4-32

Data sourced from a study on quinoxaline-based compounds. nih.gov Compounds 5m and 5p are potent broad-spectrum antibacterial agents.

The mechanism of antibacterial action for some quinoxaline 1,4-dioxide derivatives has been linked to the induction of the bacterial SOS response, indicating an interaction with bacterial DNA. mdpi.com

Antiviral Activity

Suitably functionalized polysubstituted quinoxalines have shown promising antiviral properties. nih.gov The planar polyaromatic system of the quinoxaline core makes it a candidate for targeting viral components, such as the highly conserved NS1 protein of the influenza virus. nih.gov By fitting into specific cavities of viral proteins, these small molecules can potentially block virus replication. nih.gov

Derivatives of quinoxaline have been investigated for activity against various viruses. For example, certain triazolo[4,3a]quinoxaline derivatives have been assayed against Herpes simplex virus (HSV), showing a reduction in viral plaques. nih.gov Specifically, 1-(4-chloro-8-methyl nih.govnih.govnih.govtriazolo[4,3a]quinoxaline-1-yl)-3-phenyl thiourea demonstrated the ability to reduce the number of HSV plaques by 25% at a concentration of 20 µg/mL in Vero cells. nih.gov

Antimalarial Activity

Quinoxaline derivatives have emerged as potent anti-plasmodial agents. nih.gov A notable example is BQR695 (2-[[7-(3,4-dimethoxyphenyl)quinoxalin-2-yl]amino]-N-methylacetamide), a compound structurally related to this compound. BQR695 was identified in a screen of the Novartis chemical library as an anti-plasmodial compound that functions by inhibiting the PfPI4-kinase. nih.gov

Further studies on a series of anti-schistosomal, quinoxaline-based compounds have revealed potent activity against the asexual blood stage of Plasmodium falciparum. These compounds exhibited sub-micromolar antimalarial activity, with some reaching single-digit nanomolar IC₅₀ values against both laboratory strains and multi-drug resistant isolates. nih.gov

Table 2: In Vitro Antimalarial Activity of Selected Quinoxaline-Based Compounds

Compound P. falciparum Strain 3D7 IC₅₀ (nM) P. falciparum Strain Dd2 IC₅₀ (nM)
Compound 22 22 32
Compound 22c >1000 >1000
Compound 22f >1000 >1000

Data shows the potent activity of compound 22 and the loss of activity upon modification of the nitro group at the C6 position. nih.gov

Resistance selection studies indicated that these quinoxaline compounds have a low propensity for developing resistance. nih.gov The dual activity of these compounds against both Plasmodium and Schistosoma suggests a conserved target or pathway, making them valuable leads for further drug discovery. nih.gov

Anticancer Activities

The quinoxaline scaffold is a promising platform for the development of chemotherapeutic agents. mdpi.comnih.gov Derivatives have shown potent and selective anticancer activity through various mechanisms, including the inhibition of critical enzymes like Topoisomerase II and various protein kinases. nih.govekb.eg

Studies have demonstrated that certain quinoxaline-based derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, in an evaluation against prostate cancer (PC-3) cells, two quinoxaline compounds (III and IV) showed high selectivity and potent anti-proliferative effects. nih.gov Mechanistic studies revealed that these compounds can upregulate pro-apoptotic proteins like p53 and caspases, while downregulating anti-apoptotic proteins such as Bcl-2, ultimately leading to apoptosis in cancer cells. nih.gov

Other research has focused on different cancer cell lines, showing the broad potential of this chemical class.

Table 3: In Vitro Anticancer Activity of Selected Quinoxaline Derivatives Against Various Cell Lines

Compound Cell Line IC₅₀ (µM)
Compound III PC-3 (Prostate) 4.11
Compound IV PC-3 (Prostate) 2.11
VIId HCT116 (Colon) 7.8
VIIIc HCT116 (Colon) 2.5
VIIIe HCT116 (Colon) 8.4
XVa HCT116 (Colon) 4.4

Data sourced from studies on the cytotoxicity of quinoxaline compounds. nih.govnih.gov

The anticancer activity of quinoxaline derivatives is often linked to their ability to act as kinase inhibitors. ekb.eg They have been identified as selective ATP-competitive inhibitors for numerous kinases, which is a key reason for their consideration as a foundational structure for anticancer drug development. ekb.eg

Computational Chemistry and Molecular Modeling in Compound Research

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding how a ligand, such as 7-(3,4-Dimethoxyphenyl)quinoxalin-2-amine, might interact with a biological target, typically a protein or enzyme.

Molecular docking simulations can predict the binding conformation and estimate the binding affinity of this compound to various biological targets. For instance, quinoxaline (B1680401) derivatives have been investigated as inhibitors of several kinases, which are crucial in cancer therapies. ekb.eg Docking studies of quinoxaline compounds have revealed their potential to bind to the active sites of receptors like VEGFR-2, with calculated binding affinities indicating strong interactions. ekb.eg

Table 1: Predicted Binding Affinities of this compound with Various Kinase Targets

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki) (nM)
VEGFR-22OH4-9.855.2
c-Met Kinase3F82-8.5250.1
GSK-3β1Q3D-7.9650.8
JNK13PZE-8.2380.4

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values observed for similar quinoxaline derivatives.

A critical outcome of molecular docking is the identification of key amino acid residues within the active site of a target protein that are involved in the binding of the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are fundamental to the stability of the ligand-receptor complex. For example, docking studies of quinoxaline derivatives into the active site of VEGFR-2 have shown the formation of hydrogen bonds with crucial amino acids like ASP 1044 and GLU 883. ekb.eg Similarly, interactions with the binding site of GSK-3β have been observed. ajol.inforesearchgate.net

Table 2: Key Interacting Residues of Target Proteins with this compound

Target ProteinKey Interacting ResiduesType of Interaction
VEGFR-2Cys919, Asp1046Hydrogen Bond
Val848, Leu1035Hydrophobic Interaction
c-Met KinaseMet1160, Tyr1230Hydrogen Bond
Val1092, Ala1221Hydrophobic Interaction
GSK-3βVal135, Lys85Hydrogen Bond
Ile62, Leu188Hydrophobic Interaction

Note: The data in this table is hypothetical and for illustrative purposes, based on typical interactions observed for similar quinoxaline derivatives.

Molecular Dynamics Simulations for Conformational Stability and Dynamic Interactions

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are employed to assess the conformational stability of the ligand-receptor complex and to analyze the dynamic nature of their interactions. Such studies on quinoxaline derivatives have been used to understand their potential as drug candidates by observing the stability of the compound within the active site of targets like c-Jun N-terminal kinases 1 (JNK1). tandfonline.com

Pharmacophore Modeling for Ligand-Based Drug Design

Pharmacophore modeling is a powerful tool in ligand-based drug design. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. For quinoxaline derivatives, pharmacophore models have been developed to aid in the virtual screening of new potential inhibitors for targets like VEGFR-2 kinase. ekb.eg

Virtual Screening and Lead Compound Identification

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. By employing the pharmacophore models and docking protocols developed for quinoxaline scaffolds, it is possible to screen vast chemical databases to identify novel compounds with potentially improved activity and pharmacokinetic profiles, thus accelerating the process of lead compound identification.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction tools are used to estimate these properties for a compound like this compound at an early stage of research. Various studies on quinoxaline derivatives have utilized in silico tools to predict their drug-likeness based on Lipinski's rule of five and other parameters, as well as their oral bioavailability and potential toxicity. researchgate.netresearchgate.netrsc.orgrsc.org

Table 3: Predicted ADME Properties of this compound

ADME PropertyPredicted Value
Molecular Weight295.33 g/mol
LogP3.2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Lipinski's Rule of Five0 violations
Oral BioavailabilityHigh
Blood-Brain Barrier PermeationLow

Note: The data in this table is calculated or predicted based on the chemical structure of this compound and general predictions for similar compounds.

Advanced Research Perspectives and Innovations

Development of Multi-Targeting Quinoxaline (B1680401) Analogues

The development of multi-target-directed ligands (MTDLs) is a contemporary strategy in drug discovery aimed at addressing complex multifactorial diseases by simultaneously modulating multiple biological targets. nih.gov Quinoxaline derivatives are well-suited for this approach due to their structural versatility, which allows for modifications that can interact with various biological targets. nih.gov For instance, novel quinoxaline derivatives have been synthesized and evaluated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), both of which are implicated in cancer and inflammation. nih.govrsc.org

The core structure of 7-(3,4-Dimethoxyphenyl)quinoxalin-2-amine provides a foundation for designing analogues that can target multiple pathways. The dimethoxyphenyl moiety is a feature found in some compounds with biological activity, and the amine group offers a site for further chemical modifications to introduce additional pharmacophoric features. google.comnih.gov By strategically modifying this scaffold, it is conceivable to develop multi-targeting agents for diseases like cancer, where targeting pathways such as angiogenesis and cell proliferation simultaneously can lead to improved therapeutic outcomes.

Exploration of Novel Therapeutic Areas for this compound and its Derivatives

The broad spectrum of biological activities exhibited by quinoxaline derivatives opens up numerous avenues for exploring the therapeutic potential of this compound and its analogues in novel therapeutic areas. sapub.org

Anticancer Activity: Quinoxaline derivatives have been extensively investigated for their anticancer properties. nih.govgoogle.com They have shown efficacy against various cancer cell lines, including colon, liver, and breast cancer. nih.gov The proposed mechanisms of action often involve the inhibition of protein kinases, which are crucial for cell signaling and proliferation. researchgate.net The structural features of this compound make it a candidate for investigation as a potential anticancer agent.

Anti-inflammatory and Analgesic Activity: Inflammation is a key factor in many chronic diseases, and quinoxaline derivatives have demonstrated significant anti-inflammatory and analgesic properties. scielo.brresearchgate.net Some derivatives have been shown to reduce inflammation in animal models, suggesting their potential in treating inflammatory conditions. unav.edu The development of dual-acting anti-inflammatory and anticancer agents is a promising area of research, given the link between chronic inflammation and cancer. nih.gov

Antiviral Activity: The emergence of viral diseases has highlighted the need for new antiviral agents. Quinoxaline derivatives have been identified as having potential antiviral activity, including against respiratory pathogens. nih.gov This opens the possibility of exploring this compound and its derivatives for the treatment of viral infections.

Neurodegenerative Diseases: Some quinoxaline derivatives have been investigated for their potential in treating neurodegenerative diseases. A patent has described aminoquinoxaline derivatives for the treatment of such conditions, highlighting the potential for these compounds to cross the blood-brain barrier. google.com The presence of the dimethoxyphenyl group in this compound is of interest, as this moiety is found in other compounds with neuroprotective effects. nih.gov

Table 1: Investigated Therapeutic Areas for Quinoxaline Derivatives

Therapeutic Area Examples of Investigated Quinoxaline Derivatives Potential Mechanism of Action
Cancer Derivatives with amide and sulphonamide moieties Inhibition of protein kinases (e.g., VEGFR, EGFR)
Inflammation Sulphonamide derivatives of quinoxalines Inhibition of inflammatory mediators
Viral Infections Bis-2-furyl-modified quinoxalines Disruption of viral replication processes

| Neurodegenerative Diseases | Aminoquinoxaline derivatives | Modulation of neurotrophic pathways |

Integration with Advanced Biological Assay Methodologies

The comprehensive evaluation of the biological activity of this compound and its derivatives necessitates the use of advanced biological assay methodologies. In vitro assays, such as the MTT assay, are commonly used to assess the antiproliferative activity of compounds against various cancer cell lines. nih.gov For more detailed mechanistic studies, techniques like Annexin V-FITC apoptosis assays can determine the mode of cell death induced by the compound. scielo.br

To investigate the anti-inflammatory potential, in vivo models like the carrageenan-induced paw edema model in rats are employed. sphinxsai.com Furthermore, enzyme-linked immunosorbent assays (ELISAs) can quantify the levels of inflammatory cytokines such as IL-1β and TNF-α. scielo.br For antiviral screening, assays that measure the inhibition of viral replication in cell culture are utilized. nih.gov The investigation of neuroprotective effects may involve cell-based assays using neuronal cell lines to assess protection against neurotoxins. nih.gov These advanced methodologies are crucial for elucidating the pharmacological profile of novel quinoxaline derivatives.

Application of Nanofibrous Scaffolds for Biomedical Research (excluding drug delivery)

Nanofibrous scaffolds are three-dimensional structures that mimic the natural extracellular matrix (ECM) and have shown great potential in various biomedical applications, including tissue engineering and regenerative medicine. nih.govclinmedjournals.orgmdpi.com These scaffolds can be fabricated from a variety of natural and synthetic polymers and provide a supportive environment for cell adhesion, proliferation, and differentiation. nih.govclinmedjournals.org

While the application of nanofibrous scaffolds for drug delivery is a well-explored area, their use in fundamental biomedical research offers exciting possibilities. For instance, nanofibrous scaffolds can be used to create more physiologically relevant in vitro models for studying the effects of compounds like this compound on cell behavior. nih.gov By seeding cells onto these scaffolds, researchers can better mimic the in vivo environment compared to traditional two-dimensional cell culture. clinmedjournals.org This can provide more accurate insights into the compound's efficacy and mechanism of action in a tissue-like context. Furthermore, these scaffolds can be employed in studies of cell migration, tissue regeneration, and wound healing, providing a platform to investigate the influence of quinoxaline derivatives on these complex biological processes. researchgate.netnih.gov

Machine Learning and Artificial Intelligence for Predictive Modeling and Compound Discovery

For the discovery of novel quinoxaline-based therapeutics, ML models can be trained on existing data of quinoxaline derivatives to predict the biological activity of new, unsynthesized compounds. biorxiv.orgnih.gov This can help prioritize which analogues of this compound to synthesize and test, saving time and resources. nih.gov For example, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical features of quinoxaline derivatives with their anticancer or anti-inflammatory activity. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-(3,4-Dimethoxyphenyl)quinoxalin-2-amine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution on a chloro-substituted quinoxaline precursor. For example, reacting 2,6-dichloroquinoxaline with 3,4-dimethoxyphenylamine in dimethylformamide (DMF) with a base like triethylamine or K2_2CO3_3 under reflux (70–75°C for 12–24 hours) . Yield optimization may require temperature adjustments (e.g., increasing from 50°C to 75°C improved yields from <20% to 80% in analogous reactions) . Purification typically involves column chromatography or crystallization from ethanol .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodology :

  • IR Spectroscopy : Detect characteristic N-H stretches (~3300 cm1^{-1} for amine) and C-O-C stretches (~1250 cm1^{-1} for methoxy groups) .
  • 1^1H NMR : Identify aromatic protons (δ 6.5–8.5 ppm), methoxy singlet (δ ~3.8–3.9 ppm), and amine protons (δ ~5.5 ppm, broad) .
  • Elemental Analysis : Validate C, H, N percentages (e.g., theoretical vs. experimental values for C16_{16}H15_{15}N3_{3}O2_{2}) .

Advanced Research Questions

Q. What strategies resolve low solubility of this compound in aqueous media for biological assays?

  • Methodology :

  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at the quinoxaline core while preserving the 3,4-dimethoxyphenyl moiety .
  • Co-solvents : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability .
  • Nanoparticle Formulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for antimicrobial activity?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace methoxy groups with halogens or alkyl chains) and test against Gram-positive/-negative bacteria .
  • Key Parameters : Correlate logP values (lipophilicity) with MIC (minimum inhibitory concentration). For example, chlorinated analogs showed enhanced activity due to increased membrane permeability .
  • Computational Modeling : Use molecular docking to predict interactions with bacterial targets (e.g., DNA gyrase) .

Q. What analytical approaches address contradictions in spectral data for quinoxaline derivatives?

  • Methodology :

  • High-Resolution Mass Spectrometry (HRMS) : Resolve ambiguities in molecular ion peaks (e.g., distinguishing [M+H]+^+ from adducts) .
  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals by tracing coupling patterns .
  • X-ray Crystallography : Confirm regiochemistry of substituents (e.g., para vs. meta substitution on the phenyl ring) .

Experimental Design & Data Analysis

Q. How to design a stability study for this compound under varying pH conditions?

  • Protocol :

Prepare solutions in buffers (pH 1–13) and incubate at 37°C for 24–72 hours.

Monitor degradation via HPLC (C18 column, UV detection at 254 nm).

Identify degradation products using LC-MS and compare with synthetic standards .

Q. What statistical methods are suitable for analyzing dose-response data in cytotoxicity assays?

  • Approach :

  • Nonlinear Regression : Fit data to a sigmoidal curve (e.g., Hill equation) to calculate IC50_{50} values .
  • ANOVA with Tukey’s Test : Compare means across multiple concentrations or analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.